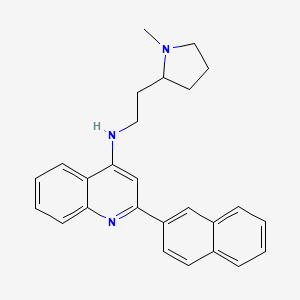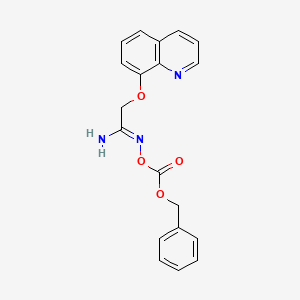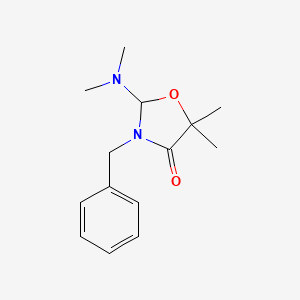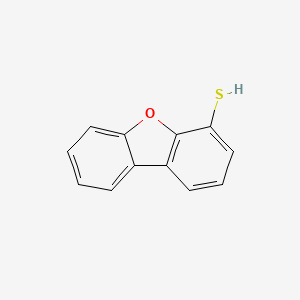
Copper(2+) tetrakis(benzenemethanamine)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(2+) tetrakis(benzenemethanamine)- is a coordination complex with the molecular formula C28H32CuN4+2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) tetrakis(benzenemethanamine)- typically involves the reaction of copper(II) salts with benzenemethanamine ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Copper(2+) tetrakis(benzenemethanamine)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where the benzenemethanamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes .
Aplicaciones Científicas De Investigación
Copper(2+) tetrakis(benzenemethanamine)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and metal ion transport.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Copper(2+) tetrakis(benzenemethanamine)- involves its interaction with molecular targets through coordination bonds. The copper ion in the complex can participate in redox reactions, influencing various biochemical pathways. The benzenemethanamine ligands can also interact with biological molecules, enhancing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) tetrakis(pentafluorophenyl)porphyrin: Known for its high activity in electrochemical CO2 reduction.
Copper(II) phthalocyanine: Used in various catalytic and material applications.
Uniqueness
Copper(2+) tetrakis(benzenemethanamine)- is unique due to its specific ligand structure, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C28H32CuN4-2 |
|---|---|
Peso molecular |
488.1 g/mol |
Nombre IUPAC |
copper;benzylazanide |
InChI |
InChI=1S/4C7H8N.Cu/c4*8-6-7-4-2-1-3-5-7;/h4*1-5,8H,6H2;/q4*-1;+2 |
Clave InChI |
QBGBPODNTBJLRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].C1=CC=C(C=C1)C[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium](/img/structure/B12886764.png)



![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)

![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonamide](/img/structure/B12886823.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)
